molecular formula C9H12N2O B1339873 1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one CAS No. 36767-45-0

1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one

Cat. No.: B1339873
CAS No.: 36767-45-0
M. Wt: 164.2 g/mol
InChI Key: KVIYWNOWYQFRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,6,7-Tetrahydro-1,3-dimethyl-4H-Indazol-4-one (THIDO) is a heterocyclic compound that has been the subject of scientific research for its various applications. THIDO is a cyclic compound composed of six atoms of carbon and one atom of nitrogen in a fused ring system. This compound has a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

Theoretical Studies and Structural Analysis

Theoretical Studies on Tautomerism Computational studies have been conducted on tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one and its derivatives. These studies employed techniques ranging from semiempirical AM1, ab initio Hartree-Fock to B3LYP/6-31G** density functional calculations. The most stable tautomer was identified, aligning with experimental data. This sheds light on the compound's structural stability and possible chemical behavior in different environments (Pérez Medina, López, & Claramunt, 2006).

Structural Study of Tetrahydroindazolones Multinuclear magnetic resonance spectroscopy characterized four 1(2),5,6,7-tetrahydro-4H-indazol-4-one derivatives and established the most stable tautomer for each. The crystal structures of certain derivatives were determined, presenting unique hydrogen-bonded structures, contributing to understanding the compound's physical and chemical properties (Claramunt et al., 2006).

Chemical Synthesis and Applications

Regioselective Construction A one-pot three-component system was used for the regioselective construction of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. This efficient method involves a domino sequence of chemical reactions, highlighting the compound's synthetic versatility in chemical synthesis (Wang et al., 2018).

Cycloaddition for Novel Derivatives 1,3-Dipolar cycloaddition was used to create novel spiro[indazole-5,3′-pyrazole] derivatives from 1,5,6,7-tetrahydro-4H-indazol-4-ones, showcasing the compound's capacity to form complex structures with potential pharmacological applications (Ren, Kuang, & Li, 2018).

Mechanism of Action

Target of Action

The primary target of 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazol-4-one is the human neutrophil elastase (HNE), a serine protease expressed in polymorphonuclear neutrophils . HNE is considered a crucial therapeutic target for treating inflammatory diseases, especially those related to the respiratory system, and various types of cancer .

Mode of Action

This compound acts as an inhibitor of HNE . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of proteins, including elastin, an essential component of lung tissue. This inhibition can help control the excessive proteolytic activity seen in various inflammatory diseases .

Biochemical Pathways

The inhibition of HNE affects the proteolytic pathways involved in inflammation and tissue damage. By inhibiting HNE, the compound can prevent the degradation of extracellular matrix proteins, reducing tissue damage and inflammation. This action can have downstream effects on various signaling pathways involved in immune response and inflammation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and tissue damage. By inhibiting HNE, the compound can prevent the excessive breakdown of proteins in tissues, reducing inflammation and potentially slowing the progression of diseases where HNE activity is a factor .

Properties

IUPAC Name

1,3-dimethyl-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-9-7(11(2)10-6)4-3-5-8(9)12/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYWNOWYQFRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556298
Record name 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36767-45-0
Record name 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 11 ml of methylhydrazine in 50 ml of methanol was added dropwise to an ice-cold solution of 30 grams of 2-acetyl-1,3-cyclohexanedione in 200 ml of methanol and the reaction mixture was heated at reflux for 90 minutes. The solvent was removed under reduced pressure and the residue was triturated in hexane and cooled to give a clammy tan solid. This crude product was recrystallized from a mixture of toluene and hexane to give 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazol-4-one as a yellow crystalline solid melting at about 82.5°-84° C.
Name
methylhydrazine
Quantity
11 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.